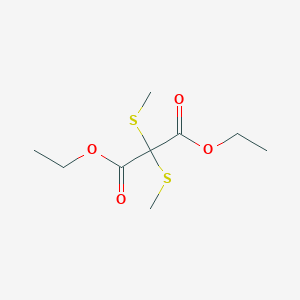
Diethyl bis(methylsulfanyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl bis(methylsulfanyl)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ethyl ester groups and two methylsulfanyl groups attached to a propanedioate backbone
准备方法
Synthetic Routes and Reaction Conditions
Diethyl bis(methylsulfanyl)propanedioate can be synthesized through the alkylation of diethyl malonate with methylsulfanyl-containing alkyl halides. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress.
化学反应分析
Types of Reactions
Diethyl bis(methylsulfanyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted esters, thioethers.
科学研究应用
Diethyl bis(methylsulfanyl)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of diethyl bis(methylsulfanyl)propanedioate involves its ability to undergo nucleophilic substitution reactions. The enolate ion formed from the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the electron-withdrawing ester groups, which stabilize the enolate ion and enhance its nucleophilicity .
相似化合物的比较
Similar Compounds
Diethyl malonate: Similar structure but lacks the methylsulfanyl groups.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl ester groups.
Diethyl bis(hydroxymethyl)malonate: Contains hydroxymethyl groups instead of methylsulfanyl groups.
Uniqueness
Diethyl bis(methylsulfanyl)propanedioate is unique due to the presence of the methylsulfanyl groups, which impart distinct chemical properties such as increased nucleophilicity and the ability to undergo specific oxidation reactions. These properties make it a valuable compound in organic synthesis and other applications .
属性
CAS 编号 |
69363-91-3 |
|---|---|
分子式 |
C9H16O4S2 |
分子量 |
252.4 g/mol |
IUPAC 名称 |
diethyl 2,2-bis(methylsulfanyl)propanedioate |
InChI |
InChI=1S/C9H16O4S2/c1-5-12-7(10)9(14-3,15-4)8(11)13-6-2/h5-6H2,1-4H3 |
InChI 键 |
IFAPFFUCBUWFFX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)OCC)(SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




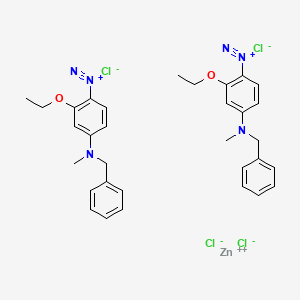
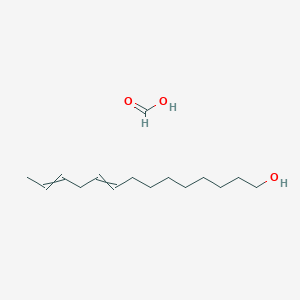
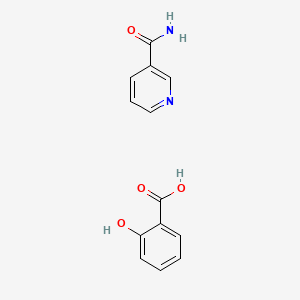
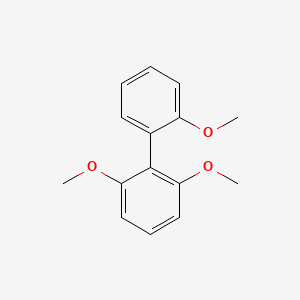


![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
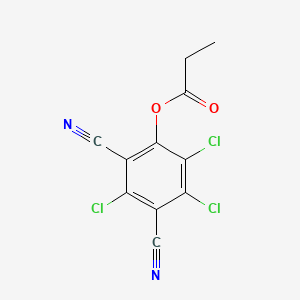
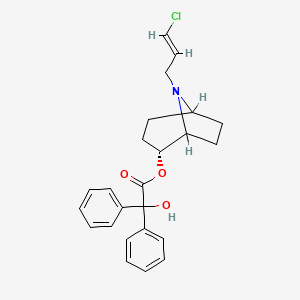
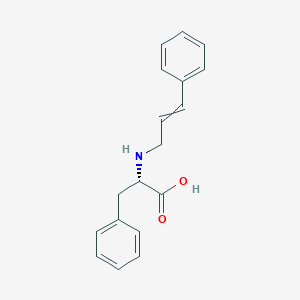

![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)
